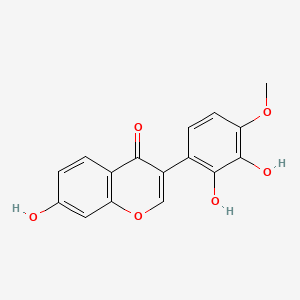

Koparin

Cat. No.:

B10754052

CAS No.:

65048-75-1

M. Wt:

300.26 g/mol

InChI Key:

SMOFGXHPWCTYQD-UHFFFAOYSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

Koparin is a chemical compound of significant interest in exploratory research, particularly within the fields of chemical biology and medicinal chemistry. While its specific profile is proprietary, it is characterized as a high-purity small molecule utilized by scientists to probe complex biological systems. Its primary research value lies in its potential as a modulator or inhibitor of specific enzymatic pathways, making it a valuable tool for investigating cellular signaling cascades, protein-protein interactions, and metabolic regulation. Researchers employ this compound in in vitro assays to elucidate mechanisms of action, establish dose-response relationships, and identify potential biochemical targets. Its application extends to high-throughput screening (HTS) campaigns and as a lead compound or intermediate in the development of novel molecular probes. The compound is supplied with comprehensive analytical data, including HPLC chromatograms and mass spectrometry reports, to ensure batch-to-batch consistency and reliability for critical research outcomes. Handling should adhere to strict laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model

Properties

CAS No. |

65048-75-1 |

|---|---|

Molecular Formula |

C16H12O6 |

Molecular Weight |

300.26 g/mol |

IUPAC Name |

3-(2,3-dihydroxy-4-methoxyphenyl)-7-hydroxychromen-4-one |

InChI |

InChI=1S/C16H12O6/c1-21-12-5-4-9(15(19)16(12)20)11-7-22-13-6-8(17)2-3-10(13)14(11)18/h2-7,17,19-20H,1H3 |

InChI Key |

SMOFGXHPWCTYQD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unfractionated Heparin: A Deep Dive into its Complex Molecular Architecture

For Researchers, Scientists, and Drug Development Professionals

Unfractionated heparin (UFH) remains a cornerstone of anticoagulant therapy, yet its intricate and heterogeneous molecular structure presents ongoing challenges for characterization and understanding its full spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the core molecular features of UFH, detailing its primary structure, inherent heterogeneity, and the key motifs responsible for its therapeutic effects. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this complex glycosaminoglycan.

The Fundamental Building Block: The Repeating Disaccharide Unit

Unfractionated heparin is a linear polysaccharide belonging to the glycosaminoglycan (GAG) family. Its structure is built upon a repeating disaccharide unit composed of a uronic acid linked to a glucosamine (B1671600) residue. The initial biosynthetic precursor consists of D-glucuronic acid (GlcA) linked to N-acetyl-D-glucosamine (GlcNAc) via a β(1→4) linkage. However, a series of enzymatic modifications, including epimerization of GlcA to L-iduronic acid (IdoA) and extensive sulfation, results in a highly complex and variable final structure.

The most predominant disaccharide unit in pharmacologically active heparin is comprised of a 2-O-sulfated iduronic acid and a 6-O-sulfated, N-sulfated glucosamine, denoted as IdoA(2S)-GlcNS(6S) .[1] This trisulfated disaccharide is a hallmark of highly anticoagulant heparin.

Inherent Heterogeneity: A Defining Characteristic of UFH

Unfractionated heparin is not a single molecular entity but rather a heterogeneous mixture of polysaccharide chains that vary in several key aspects:

-

Molecular Weight: Native heparin is a polymer with a molecular weight ranging from 3 to 30 kDa.[2] Commercial preparations of UFH typically have an average molecular weight in the range of 12 to 15 kDa.[2] This polydispersity is a direct result of its biosynthesis and extraction from animal tissues, primarily porcine intestinal mucosa.[3]

-

Chain Length: The length of the polysaccharide chains in UFH is variable, contributing to the overall molecular weight distribution.

-

Sulfation Patterns: The degree and position of sulfation along the heparin chain are highly variable. While the IdoA(2S)-GlcNS(6S) unit is the most common, other sulfation patterns exist, including monosulfated and disulfated disaccharides. The average heparin disaccharide contains approximately 2.7 sulfate (B86663) groups.[4] This high degree of sulfation makes heparin one of the most negatively charged biological macromolecules known.[5] The specific sulfation patterns are critical for its interaction with a wide range of proteins.

Quantitative Composition of Disaccharide Units

The relative abundance of different disaccharide units in UFH can vary depending on the animal source (e.g., porcine vs. bovine) and the manufacturing process. Analysis of the disaccharide composition after enzymatic digestion is a key method for characterizing and comparing different heparin preparations.

| Disaccharide Unit | Description | Relative Abundance in Porcine Mucosal Heparin (%) | Relative Abundance in Bovine Mucosal Heparin (%) |

| ΔUA2S-GlcNS6S | Trisulfated disaccharide (2-O-sulfated uronic acid, N,6-di-O-sulfated glucosamine) | ~68%[6] | ~48%[6] |

| ΔUA2S-GlcNS | Disulfated disaccharide (2-O-sulfated uronic acid, N-sulfated glucosamine) | ~3%[6] | ~28%[6] |

| ΔUA-GlcNS6S | Disulfated disaccharide (uronic acid, N,6-di-O-sulfated glucosamine) | Variable | Variable |

| ΔUA-GlcNAc | N-acetylated, non-sulfated disaccharide | Variable | Variable |

| ΔUA-GlcNAc6S | N-acetylated, 6-O-sulfated disaccharide | Variable | Variable |

| ΔUA2S-GlcNAc | N-acetylated, 2-O-sulfated disaccharide | Variable | Variable |

Note: The symbol ΔUA represents the unsaturated uronic acid generated at the non-reducing end after enzymatic cleavage by heparin lyases. The percentages are approximate and can vary between batches and analytical methods.

The Antithrombin Binding Site: A Key to Anticoagulant Activity

The primary anticoagulant effect of heparin is mediated through its interaction with antithrombin (AT), a serine protease inhibitor. This interaction is highly specific and depends on a unique pentasaccharide sequence within the heparin chain. The predominant structure of this antithrombin-binding region is:

-GlcNAc(6S)-GlcA-GlcNS(3S,6S)-IdoA(2S)-GlcNS(6S)-

A crucial feature of this pentasaccharide is the 3-O-sulfated glucosamine residue.[7] This modification is relatively rare in the overall heparin chain but is essential for high-affinity binding to antithrombin. The binding of this pentasaccharide to antithrombin induces a conformational change in the inhibitor, accelerating its ability to inactivate key coagulation proteases, primarily thrombin (Factor IIa) and Factor Xa.

Experimental Protocols for Structural Characterization

The detailed structural analysis of unfractionated heparin requires a combination of sophisticated analytical techniques. Below are outlines of the key experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To provide detailed information on the structure of the repeating disaccharide units, sulfation patterns, and to identify and quantify impurities.

Methodology:

-

Sample Preparation: Heparin samples (typically 10-50 mg) are dissolved in deuterium (B1214612) oxide (D₂O).[8][9]

-

Data Acquisition: 1D proton (¹H) NMR and 2D correlation spectra (e.g., ¹H-¹³C HSQC) are acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz).[10] 2D NMR is particularly powerful for resolving the complex, overlapping signals in the heparin spectrum.[9]

-

Spectral Analysis:

-

The anomeric region of the ¹H spectrum (around 4.5-5.8 ppm) provides characteristic signals for the different uronic acid and glucosamine residues.

-

Signals from N-acetyl groups (around 2.0 ppm) can be used to identify and quantify N-acetylated residues and potential impurities like dermatan sulfate and oversulfated chondroitin (B13769445) sulfate.

-

Integration of specific cross-peaks in 2D HSQC spectra allows for the quantification of the relative abundance of different monosaccharide and disaccharide units.[9]

-

Size-Exclusion Chromatography (SEC)

Purpose: To determine the molecular weight distribution of the heparin polymer chains.

Methodology:

-

System Setup: An HPLC system equipped with a size-exclusion column (e.g., Superose 12) and detectors such as a refractive index (RI) detector and a multi-angle light scattering (MALS) detector. The use of MALS allows for the determination of absolute molecular weight without the need for column calibration with heparin-specific standards.[11]

-

Mobile Phase: A high ionic strength mobile phase (e.g., >1.0 M salt solution) is crucial to minimize electrostatic interactions between the highly negatively charged heparin molecules and the stationary phase.[12]

-

Sample Analysis: A solution of heparin is injected into the SEC system. The molecules are separated based on their hydrodynamic volume, with larger molecules eluting earlier.

-

Data Analysis: The elution profile is analyzed to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (Mw/Mn).

Disaccharide Composition Analysis by HPLC

Purpose: To quantify the relative amounts of the different disaccharide units that constitute the heparin chains.

Methodology:

-

Enzymatic Digestion: The heparin sample is exhaustively digested into its constituent disaccharides using a cocktail of heparin lyases (Heparinase I, II, and III). This is critical to ensure complete depolymerization and accurate quantification.[13]

-

Chromatographic Separation: The resulting disaccharide mixture is separated using high-performance liquid chromatography (HPLC). Strong anion-exchange (SAX) chromatography is a common method, where the disaccharides are separated based on their charge (i.e., the number of sulfate groups).[14]

-

Detection and Quantification: The eluted disaccharides are detected, typically by UV absorbance at 232 nm, which corresponds to the unsaturated bond created at the non-reducing end by the lyase action. The peak areas are compared to those of known disaccharide standards for identification and quantification.[14]

Visualizing Structural Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of unfractionated heparin's structure and analysis.

Caption: Heparin Biosynthesis Pathway.

Caption: Mechanism of Antithrombin Activation by UFH.

Caption: Experimental Workflow for UFH Structural Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Converting the Distinct Heparins Sourced from Bovine or Porcine Mucosa into a Single Anticoagulant Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quality assessment of unfractionated heparin using 1H nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heparin and Heparan Sulfate: Analyzing Structure and Microheterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heparins from porcine and bovine intestinal mucosa: Are they similar drugs?: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. Heparins Sourced From Bovine and Porcine Mucosa Gain Exclusive Monographs in the Brazilian Pharmacopeia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of heparin origin by HPLC quantitation of disaccharide components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structural Analysis of Heparin Using NMR Spectroscopy and Chemometrics | Bruker [bruker.com]

- 11. Development and qualification of a size exclusion chromatography coupled with multiangle light scattering method for molecular weight determination of unfractionated heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative determination of disaccharide content in digested unfragmented heparin and low molecular weight heparin by direct-infusion electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Heparan Sulfate Identification and Characterisation: Method II. Enzymatic Depolymerisation and SAX-HPLC Analysis to Determine Disaccharide Composition [bio-protocol.org]

The Dawn of a Lifesaving Anticoagulant: A Technical History of Heparin's Evolution in the 1930s

For Researchers, Scientists, and Drug Development Professionals

The 1930s marked a pivotal decade in the history of medicine, witnessing the transformation of heparin from a crude, toxic laboratory curiosity into a purified, life-saving anticoagulant. This period of intense research, primarily led by teams in Canada and Sweden, laid the groundwork for modern anticoagulant therapy and enabled revolutionary surgical procedures. This in-depth guide explores the core scientific advancements in heparin's discovery and development during this transformative era, presenting the detailed experimental protocols, quantitative data, and the contemporary understanding of its mechanism of action.

From Toxic Extract to Purified Compound: The Connaught Laboratories Breakthrough

Initial work on heparin in the early 20th century was hampered by the toxicity and low potency of the available extracts, which were primarily derived from dog liver.[1] A concerted effort at the Connaught Laboratories, University of Toronto, under the leadership of Charles H. Best, aimed to overcome these challenges. The team, which included Arthur F. Charles and David A. Scott, systematically refined the extraction and purification processes.

A Shift in Source Material: From Canine Liver to Bovine Tissues

A critical early advancement was the move away from the expensive and limited supply of dog liver to more readily available bovine tissues.[2] Initial experiments focused on beef liver, but the team soon found that beef lung was also a rich and more economical source of heparin.[2] This shift was crucial for enabling large-scale production.

Experimental Protocols: Extraction and Purification of Heparin

The methodologies developed by Charles and Scott were instrumental in producing a safer and more potent form of heparin. Their multi-step process, while cumbersome, yielded a product suitable for clinical investigation.[3]

Initial Extraction from Bovine Tissue (Charles and Scott, 1933)

The initial extraction process involved several key steps:

-

Autolysis: Minced beef lung or liver was allowed to self-digest (autolyze) at a controlled temperature. This step was found to significantly increase the yield of heparin.

-

Alkaline Extraction: The autolyzed tissue was then treated with an alkaline solution to extract the crude heparin.

-

Acid Precipitation: The pH of the extract was lowered to precipitate a crude complex of heparin and protein.

-

Enzymatic Digestion: The protein-heparin complex was treated with trypsin to digest the protein component, liberating the heparin.

-

Alcohol Precipitation: Crude heparin was then precipitated from the solution using alcohol.

Purification and Crystallization (Charles and Scott, 1. 1936)

Further purification was necessary to remove impurities and increase potency. This involved a series of precipitations and the eventual crystallization of heparin as a barium salt, which was a significant achievement in obtaining a more uniform and potent product.[4]

Quantitative Data on Heparin Yield and Potency

The systematic work at Connaught Laboratories led to a dramatic increase in the potency of heparin preparations.

| Preparation Stage | Potency (Units per mg) | Notes |

| Early Howell Preparation (from dog liver) | ~2 | Highly toxic and impure. |

| Crude Bovine Extract (Connaught Labs) | ~10-15 | Significant improvement over earlier preparations. |

| Purified Amorphous Heparin (Connaught Labs) | ~50-80 | Suitable for initial animal and limited human trials. |

| Crystalline Barium Salt of Heparin (Connaught Labs) | ~100 | A highly purified and potent form. |

| International Standard (1942) | 130 | Established based on the purified preparations from the 1930s.[2] |

Table 1: Evolution of Heparin Potency in the 1930s

Unraveling the Chemical Nature: The Contributions of Erik Jorpes

Concurrently with the work in Toronto, Erik Jorpes at the Karolinska Institute in Stockholm made significant strides in understanding the chemical structure of heparin. In 1935, he published a seminal paper identifying heparin as a mucopolysaccharide, specifically a glycosaminoglycan composed of uronic acid and glucosamine (B1671600) units.[5][6][7] Jorpes's work on the chemical nature of heparin was crucial for understanding its properties and for the development of the first commercial heparin product for intravenous use by the Swedish company Vitrum AB in 1936.[8]

The Dawn of Clinical Application: The First Human Trials

The availability of a purified and less toxic heparin from Connaught Laboratories paved the way for the first clinical trials. Conducted by Dr. Gordon Murray and his surgical team at Toronto General Hospital, these trials began in May 1935.[3] The initial studies focused on the use of heparin to prevent thrombosis in veins following injury.[3]

Clinical Trial Protocol (Murray et al., 1937)

The early clinical trials, though not as rigorously controlled as modern studies, provided crucial evidence of heparin's efficacy and safety in humans.

-

Patient Population: Patients undergoing surgical procedures with a high risk of postoperative thrombosis.

-

Intervention: Intravenous administration of purified heparin in a saline solution.

-

Dosage: Doses were individualized and monitored by observing the whole blood clotting time, aiming to maintain it at approximately three times the baseline value.

-

Outcome Measures: The primary outcome was the incidence of clinically detectable deep vein thrombosis and pulmonary embolism.

The results of these trials were promising, demonstrating a significant reduction in thrombotic complications with the use of heparin.[3]

Understanding the Anticoagulant Action in the 1930s

The understanding of heparin's mechanism of action in the 1930s was based on its observable effects on blood coagulation. It was known that heparin required a plasma cofactor, later identified as antithrombin, for its anticoagulant activity. The primary method for assessing heparin's effect was the measurement of whole blood clotting time.

This diagram illustrates the contemporary understanding that heparin potentiated a natural inhibitor in the blood (plasma cofactor/antithrombin) to block the action of thrombin, thereby preventing the conversion of fibrinogen to fibrin (B1330869) and the formation of a clot.

Experimental Workflow: From Bovine Lung to Purified Heparin

The overall workflow for producing purified heparin in the 1930s can be summarized in the following diagram:

Conclusion

The 1930s were a decade of remarkable progress in the science of heparin. Through meticulous and innovative research, scientists transformed a crude biological extract into a purified, clinically viable drug. The development of robust extraction and purification protocols, the elucidation of its basic chemical nature, and the successful execution of the first human trials collectively laid the foundation for the widespread use of heparin in medicine. The work of this era not only provided a powerful new therapeutic agent but also opened the door to new possibilities in surgery and the treatment of thrombotic diseases, a legacy that continues to impact patient care today.

References

- 1. Skill, drive and luck: the discovery and development of heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. The Discovery of Heparin [jscimedcentral.com]

- 4. Studies on heparin: Observations on the chemistry of heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acpjournals.org [acpjournals.org]

- 6. The chemistry of heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The chemistry of heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heparin - Wikipedia [en.wikipedia.org]

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Endogenous heparin, a highly sulfated glycosaminoglycan predominantly synthesized and stored in the granules of mast cells, has long been eclipsed by its pharmacological application as a potent anticoagulant. However, a growing body of evidence reveals its physiological significance extends far beyond the regulation of hemostasis. This technical guide provides an in-depth exploration of the primary physiological functions of endogenous heparin, focusing on its intricate roles in inflammation, host defense, angiogenesis, and lipid metabolism. By delving into key experimental findings, detailing methodologies, and visualizing complex biological pathways, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of endogenous heparin's true biological purpose and its potential as a therapeutic target.

Introduction: Deconstructing the Anticoagulant Dogma

For decades, the narrative surrounding heparin has been dominated by its clinical use as an injectable anticoagulant. While exogenous heparin's ability to potentiate antithrombin III (ATIII) and inhibit coagulation factors is undisputed and life-saving, this pharmacological action does not fully encapsulate the primary physiological function of its endogenous counterpart.[1][2] Endogenous heparin is sequestered within mast cell granules and is not typically present in the bloodstream at concentrations sufficient to induce systemic anticoagulation.[3][4] Its release is a localized event, primarily at sites of tissue injury, infection, or allergic reaction, suggesting a more nuanced role in the immediate microenvironment.[2][5] This guide will illuminate these localized, non-anticoagulant functions that are central to the physiological purpose of endogenous heparin.

The Mast Cell Granule: Heparin's Intracellular Domain

The primary residence of endogenous heparin is within the secretory granules of connective tissue mast cells.[3][6] Here, its high negative charge density, the strongest of any known biological molecule, is crucial for packaging and storing a variety of positively charged inflammatory mediators.[1][3] These include histamine, proteases (such as tryptase and chymase), and various cytokines.[3][7] The interaction between heparin and these mediators is not merely for storage; it also regulates their activity upon release.

Experimental Protocol: Quantification of Mast Cell Heparin

The quantification of heparin within mast cells is fundamental to understanding its physiological capacity. A common method involves flow cytofluorometry following staining with Berberine sulphate.[8]

Protocol:

-

Cell Preparation: Isolate mast cells from a mixed cell population (e.g., from peritoneal lavage in rodents).

-

Staining: Incubate the cell suspension with Berberine sulphate solution. Berberine sulphate specifically binds to heparin, resulting in a fluorescent complex.

-

Flow Cytofluorometry: Analyze the stained cell population using a flow cytometer. Mast cells can be identified based on their characteristic fluorescence.

-

Quantification: The fluorescence intensity of individual mast cells is proportional to their heparin content.[8] This allows for the determination of the frequency distribution of heparin content within a mast cell population.

-

Validation: Correlate automated cell counts from the flow cytometer with manual hemocytometer counts to ensure accuracy.[8]

The Inflammatory Response: Heparin as a Modulator

Upon mast cell degranulation, heparin is released into the extracellular milieu where it exerts potent anti-inflammatory and, paradoxically, some pro-inflammatory effects.

Anti-inflammatory Actions

Endogenous heparin can dampen the inflammatory response through several mechanisms:

-

Neutralization of Cationic Mediators: Its high negative charge allows it to bind and neutralize cationic inflammatory mediators, including major basic protein and eosinophil peroxidase, thereby mitigating their cytotoxic effects.[9]

-

Inhibition of Adhesion Molecules: Heparin can bind to selectins (P- and L-selectin), which are crucial for the adhesion of leukocytes to the endothelium, a key step in inflammatory cell recruitment.[10]

-

Modulation of Complement Activity: Heparin can inhibit the complement cascade, a critical component of the innate immune system that can also contribute to inflammation-mediated tissue damage.[9]

-

Inhibition of Heparanase: Heparanase is an enzyme that degrades heparan sulfate (B86663), a related glycosaminoglycan found on the surface of most cells, leading to the release of pro-inflammatory molecules. Heparin can inhibit heparanase activity.[10]

Pro-inflammatory Actions: The Bradykinin (B550075) Connection

In certain contexts, mast cell-derived heparin can initiate pro-inflammatory pathways. A key example is its ability to activate Factor XII (Hageman Factor) of the contact system.[11][12] This activation triggers the kallikrein-kinin system, leading to the production of bradykinin, a potent inflammatory mediator that increases vascular permeability and contributes to swelling and pain.[11][13]

Signaling Pathway: Heparin-Mediated Bradykinin Formation

Caption: Heparin-initiated activation of Factor XII and the subsequent bradykinin cascade.

Experimental Workflow: In Vivo Model of Inflammation

The anti-inflammatory effects of heparin can be studied in animal models of acute inflammation, such as acute sinusitis in rats.[14][15]

Experimental Protocol:

-

Model Induction: Induce acute sinusitis in rats through bacterial inoculation.

-

Treatment Groups: Divide the animals into a control group and several treatment groups receiving varying doses of low-molecular-weight heparin (LMWH) (e.g., 75, 150, and 300 U/kg).[14]

-

Administration: Administer LMWH for a defined period (e.g., 7 days).[14]

-

Sample Collection: At the end of the treatment period, collect blood, nasal mucosa, and nasal flushing fluid.

-

Analysis:

-

Measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the collected samples using ELISA.

-

Assess the expression of key signaling proteins in the inflammatory pathway (e.g., TLR4, MyD88, NF-κB) in the nasal mucosa using PCR and Western blot.[15]

-

Angiogenesis: A Dual Regulatory Role

Endogenous heparin plays a complex, often context-dependent, role in the regulation of angiogenesis—the formation of new blood vessels. This is primarily mediated through its interaction with heparin-binding growth factors, most notably Fibroblast Growth Factors (FGFs) and Vascular Endothelial Growth Factor (VEGF).[16][17]

Promotion of Angiogenesis

Heparin can enhance the activity of pro-angiogenic growth factors by:

-

Stabilization and Protection: Binding to FGFs and VEGF, protecting them from proteolytic degradation.[18]

-

Receptor Dimerization: Facilitating the formation of a ternary complex between the growth factor, its receptor, and heparin/heparan sulfate, which is essential for receptor dimerization and signal transduction.[17][19]

Signaling Pathway: Heparin's Role in FGF and VEGF Signaling

Caption: Heparin facilitates the formation of signaling complexes for FGF and VEGF.

Inhibition of Angiogenesis

Conversely, exogenous heparin, particularly certain low-molecular-weight fractions, has been shown to inhibit angiogenesis.[16][20] The mechanisms are less clear but may involve interference with the binding of pro-angiogenic factors to their receptors or the modulation of microRNA expression.[20]

Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.

Protocol:

-

Egg Incubation: Incubate fertilized chicken eggs for 3 days.

-

Windowing: Create a small window in the eggshell to expose the CAM.

-

Treatment: Apply a gelatin sponge soaked with different concentrations of heparin (e.g., 50, 100, 150 µM) onto the CAM.[10]

-

Incubation: Reseal the window and incubate the eggs for a further period (e.g., 72 hours).[10]

-

Analysis:

-

Macroscopic Observation: Photograph the CAM and analyze the density and branching of blood vessels.

-

Quantitative Analysis: Use software such as Angioquant to measure vessel length and size.[10] A significant increase in these parameters indicates a pro-angiogenic effect.

-

Lipid Metabolism: The Role of Lipoprotein Lipase (B570770) (LPL)

Endogenous heparin plays a crucial role in lipid metabolism through its interaction with lipoprotein lipase (LPL), the primary enzyme responsible for hydrolyzing triglycerides in chylomicrons and very-low-density lipoproteins (VLDL).[21][22]

Activation and Release of LPL

LPL is anchored to the surface of endothelial cells via heparan sulfate proteoglycans. Heparin can release LPL from these binding sites into the circulation and also enhance its catalytic activity.[21][23] This process is essential for the clearance of triglycerides from the blood and the delivery of fatty acids to tissues for energy or storage.

Logical Relationship: Heparin and LPL in Triglyceride Metabolism

Caption: Heparin-mediated release and activation of LPL for triglyceride hydrolysis.

Experimental Protocol: Post-Heparin LPL Activity Assay

This assay measures the total LPL activity that can be released into the plasma by a heparin injection.

Protocol:

-

Heparin Injection: In an animal model (e.g., mouse or rat), inject a bolus of heparin intravenously (e.g., 0.2 Units/gram of body weight).[1]

-

Blood Collection: Collect blood samples at a specific time point after injection (e.g., 10 minutes).[1]

-

Plasma Separation: Centrifuge the blood to obtain post-heparin plasma.

-

LPL Activity Measurement:

-

Substrate Preparation: Prepare a substrate containing triglycerides (e.g., a VLDL emulsion).[2]

-

Incubation: Incubate the post-heparin plasma with the substrate at 37°C.

-

Detection: Measure the rate of free fatty acid (FFA) release over time. This can be done using a fluorometric assay or by titration.[1][2] The LPL activity is expressed as the amount of FFA produced per unit of time (e.g., µmol/L/min).[2]

-

-

Differentiation from Hepatic Lipase (HL): To specifically measure LPL activity, the assay can be performed in the presence of a high salt concentration (e.g., 1 M NaCl) or an anti-HL antibody to inhibit HL activity.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the physiological effects of endogenous heparin.

Table 1: Effect of Heparin on Lipoprotein Lipase (LPL) Activity

| Condition | LPL Activity Change | Reference |

| Non-obese, hypertriglyceridemic patients (Type 4) | Adipose tissue LPL reduced to 41% of normal | [22] |

| Non-obese, hypertriglyceridemic patients (Type 5) | Adipose tissue LPL reduced to 13% of normal | [22] |

| Post-heparin injection in rats (in vivo) | LPL activity in liver increased ~10-fold | [24] |

| Post-heparin injection in rats (in vivo) | LPL mass in liver increased ~5-fold | [24] |

Table 2: Heparin's Interaction with Angiogenic Factors

| Interacting Molecules | Dissociation Constant (KD) | Method | Reference |

| Heparin - VEGF-A165 | 11–80 nM | Various binding assays | [25] |

| FGF10 - Heparin | Higher affinity than FGF7 | Surface Plasmon Resonance | [26] |

Conclusion and Future Directions

The primary physiological function of endogenous heparin is not systemic anticoagulation but rather a series of localized actions critical to host defense, inflammation, tissue remodeling, and metabolism. Its role as a gatekeeper of inflammatory mediators within mast cell granules, a modulator of the inflammatory microenvironment, a regulator of angiogenesis, and an activator of lipid metabolism highlights its profound and multifaceted biological significance.

For drug development professionals, this expanded understanding of endogenous heparin's functions opens new avenues for therapeutic intervention. Targeting the specific interactions of heparin with inflammatory mediators, growth factors, or enzymes could lead to the development of novel therapies for a range of diseases, from chronic inflammatory conditions to cancer and metabolic disorders. The development of non-anticoagulant heparin derivatives that retain these other beneficial properties is a particularly promising area of research.[10]

Future research should focus on further elucidating the precise structural determinants of heparin that govern its diverse biological activities. This will enable the design of more specific and effective therapeutic agents that harness the power of this remarkable molecule beyond its well-established role in anticoagulation.

References

- 1. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]

- 2. Post-Heparin LPL Activity Measurement Using VLDL As a Substrate: A New Robust Method for Routine Assessment of Plasma Triglyceride Lipolysis Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel method for measuring human lipoprotein lipase and hepatic lipase activities in postheparin plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Techniques for Detection of Clinical Used Heparins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. storage.imrpress.com [storage.imrpress.com]

- 6. Diagnostic value of post-heparin lipase testing in detecting common genetic variants in the LPL and LIPC genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of heparin-living bacteria interactions by chemiluminescence electrophoretic mobility shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitation of mast cell heparin by flow cytofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endogenous heparin-like activity detected by anti-Xa assay in infected cirrhotic and non-cirrhotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Angiogenic efficacy of Heparin on chick chorioallantoic membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitation of mast cell heparin by flow cytofluorometry. | Semantic Scholar [semanticscholar.org]

- 12. mastattack.org [mastattack.org]

- 13. In vivo antithrombotic synergy of oral heparin and arginine: Endothelial thromboresistance without changes in coagulation parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Low Molecular Weight Heparin Improves the Inflammatory State of Acute Sinusitis Rats Through Inhibiting the TLR4-MyD88-NF-κB Signaling Pathway [frontiersin.org]

- 15. Low Molecular Weight Heparin Improves the Inflammatory State of Acute Sinusitis Rats Through Inhibiting the TLR4-MyD88-NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. Growth related changes in the content of heparin and 5-hydroxytryptamine of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Multiple Mechanisms for Exogenous Heparin Modulation of Vascular Endothelial Growth Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular Mechanism of the Anti-Inflammatory Action of Heparin [mdpi.com]

- 21. Exploring single-molecule interactions: heparin and FGF-1 proteins through solid-state nanopores - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. Modulation of FGF pathway signaling and vascular differentiation using designed oligomeric assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. [Heparin secretion by mast cells as an index of the status of the anticoagulant system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Differential Interactions of FGFs with Heparan Sulfate Control Gradient Formation and Branching Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance: A Deep Dive into the Mechanism of Action of Heparin via Antithrombin III

For Researchers, Scientists, and Drug Development Professionals

This technical guide elucidates the core mechanism of action of heparin, one of the most crucial anticoagulants in clinical use. Its therapeutic effect is primarily mediated through its interaction with antithrombin III (ATIII), a serine protease inhibitor in the blood. This document provides an in-depth exploration of this interaction, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the complex molecular events.

The Core Mechanism: A Symphony of Conformational Change and Catalysis

Heparin's anticoagulant activity stems from its ability to act as a catalyst, dramatically accelerating the rate at which ATIII inhibits key coagulation proteases, most notably thrombin (Factor IIa) and Factor Xa.[1][2] This process is not a simple binding event but a sophisticated interplay of molecular recognition, allosteric activation, and ternary complex formation.

The fundamental steps of this mechanism are as follows:

-

High-Affinity Binding: Heparin binds to a specific pentasaccharide-binding site on ATIII.[1][3] This interaction is primarily electrostatic, involving positively charged lysine (B10760008) and arginine residues on ATIII and negatively charged sulfate (B86663) groups on the heparin molecule.[4][5] Only about one-third of a typical unfractionated heparin preparation contains this high-affinity sequence.[1]

-

Conformational Activation: The binding of the heparin pentasaccharide induces a critical conformational change in ATIII.[1][4] This allosteric activation exposes the reactive center loop of ATIII, making it a more efficient inhibitor of its target proteases.[6] This conformational change is the primary mechanism for the accelerated inhibition of Factor Xa.[2]

-

The Bridging Mechanism (for Thrombin Inhibition): For the efficient inhibition of thrombin, a longer heparin chain of at least 18 saccharide units is required.[1] This longer chain acts as a template or "bridge," binding to both ATIII and thrombin simultaneously, thereby bringing them into close proximity and facilitating their interaction.[2][7]

-

Inhibition and Dissociation: Once the ATIII-protease complex is formed, heparin is released and can be reused, acting as a true catalyst.[1] The ATIII-protease complex is then cleared from circulation.[5]

Quantitative Insights: A Tale Told in Numbers

The interaction between heparin, ATIII, and its target proteases has been extensively studied, yielding a wealth of quantitative data that underscores the potency of this mechanism.

| Parameter | Value | Condition | Reference |

| Heparin-ATIII Interaction | |||

| Dissociation Constant (Kd) for high-affinity heparin | 7.2 x 10⁻⁸ M | µ 0.15, pH 7.4, 25°C | [8] |

| Initial Binding Step Kd | 4.3 x 10⁻⁵ M | µ 0.15 | [8] |

| Limiting Rate Constant of Conformational Change | 440 s⁻¹ | µ 0.15, pH 7.4, 25°C | [8] |

| Dissociation Rate Constant of ATIII-Heparin Complex | 1.1-1.5 s⁻¹ | µ 0.15 | [8] |

| ATIII-Protease Inhibition | |||

| Rate constant (ATIII + Thrombin) | 7-11 x 10³ M⁻¹s⁻¹ | No heparin | [2] |

| Rate constant (ATIII + Thrombin) with heparin | 1.5-4 x 10⁷ M⁻¹s⁻¹ | With heparin | [2] |

| Rate constant (ATIII + Factor Xa) | 2.5 x 10³ M⁻¹s⁻¹ | No heparin | [2] |

| Rate constant (ATIII + Factor Xa) with heparin | Accelerated 500-1000 fold | With heparin | [2] |

| Rate constant (ATIII + Factor IXa) | 1 x 10 M⁻¹s⁻¹ | No heparin | [2] |

| Rate constant (ATIII + Factor IXa) with heparin | ~1 x 10⁷ M⁻¹s⁻¹ | With heparin and Ca²⁺ | [2] |

| Fold Acceleration by Heparin | |||

| Thrombin Inhibition | 2000-4000 fold | [2] | |

| Factor Xa Inhibition | 500-1000 fold | [2] | |

| Factor IXa Inhibition | ~1,000,000 fold | With Ca²⁺ | [2] |

| Plasmin Inhibition | at least 20-fold | [9] |

Visualizing the Mechanism and Experimental Approaches

To further clarify the intricate processes involved, the following diagrams illustrate the signaling pathway, a typical experimental workflow, and the logical relationships within the mechanism of action.

References

- 1. droracle.ai [droracle.ai]

- 2. Antithrombin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of the antithrombin III heparin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemistry, Antithrombin III - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The anticoagulant activation of antithrombin by heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Binding of high affinity heparin to antithrombin III. Stopped flow kinetic studies of the binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic analysis of the heparin-enhanced plasmin--antithrombin III reaction. Apparent catalytic role of heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Sources of Pharmaceutical Heparin: An In-depth Technical Guide

Introduction

Heparin is a vital, life-saving anticoagulant that has been a cornerstone of clinical medicine for over eight decades. As a highly sulfated glycosaminoglycan, its primary function is to prevent the formation and extension of blood clots. It is indispensable in a multitude of medical procedures, including kidney dialysis, cardiac surgery, and the treatment of deep vein thrombosis and pulmonary embolism. Pharmaceutical-grade heparin is a natural product, exclusively derived from animal tissues rich in mast cells, where it is biosynthesized.[1] Historically, various animal sources have been utilized, but commercial production has consolidated around a few key species due to safety, efficacy, and economic factors.

This technical guide provides a comprehensive overview of the primary biological sources of pharmaceutical heparin, detailing the quantitative differences between them, the intricate biochemical pathways of its synthesis, and the industrial processes for its extraction and purification.

Primary Biological Sources

The industrial production of heparin relies on tissues from domestic mammals used for food. The primary sources are porcine (pig), bovine (cattle), and to a lesser extent, ovine (sheep) tissues.[2]

Porcine (Pig) Intestinal Mucosa

Currently, porcine intestinal mucosa is the predominant source for pharmaceutical heparin worldwide, and it is the only source approved by the U.S. Food and Drug Administration (FDA).[3] The high concentration of mast cells in the intestinal lining makes it a rich and efficient source. The global supply chain is heavily reliant on porcine heparin, with a significant portion originating from China.[4]

Bovine (Cattle) Tissues

-

Bovine Lung: Historically, bovine lung was a major source for heparin production. However, its use dramatically declined in the 1990s due to concerns over the potential transmission of Bovine Spongiform Encephalopathy (BSE), or "Mad Cow Disease."[3][5]

-

Bovine Intestinal Mucosa: In response to supply chain vulnerabilities associated with relying on a single species, there is renewed interest in bovine intestinal mucosa as an alternative source.[2][6] Regulatory agencies are re-evaluating its safety and efficacy.[2] Bovine heparin is known to have a different structural profile and generally lower anticoagulant potency compared to its porcine counterpart.[5][7]

Ovine (Sheep) Intestinal Mucosa

Ovine intestinal mucosa is another viable, though less common, source for heparin. Structurally and functionally, ovine heparin more closely resembles porcine heparin than bovine heparin does.[6][7] This similarity makes it a promising alternative to diversify the heparin supply chain.[2]

Quantitative Data Presentation

The choice of animal species and tissue source significantly impacts the yield, molecular weight, and anticoagulant activity of the final heparin product. The following tables summarize key quantitative data for heparin derived from the primary biological sources.

Table 1: Heparin Yield from Various Biological Sources

| Biological Source | Yield | Reference |

| Porcine Intestinal Mucosa | ~160–260 mg of heparin / kg of mucosa | [3][8] |

| Bovine Intestinal Mucosa | 5.27 g of heparin / kg of tissue (Volpi method) | [9] |

| Shrimp (Penaeus brasiliensis) | 32 mg of heparin / kg of starting material | [3] |

| Clams (Tapes phylippinarum) | ~2.1 g of heparin / kg of dry tissue | [3] |

Table 2: Comparative Properties of Unfractionated Heparin (UFH) from Primary Sources

| Property | Porcine (Intestinal Mucosa) | Bovine (Intestinal Mucosa) | Ovine (Intestinal Mucosa) | Reference |

| Avg. Molecular Weight (kDa) | ~17.5 - 18.5 | ~20.1 - 21.0 | ~17.5 | [10] |

| Anti-Xa Potency (U/mg) | ~185 - 190 | ~135 | ~197 | [7][10] |

| Anti-IIa Potency (U/mg) | ~183 - 196 | ~131 | ~200 | [7][10] |

Note: Potency values can vary based on the specific manufacturing process and analytical methods used.

Heparin Biosynthesis

Heparin is synthesized in the mast cells of mammals through a complex, multi-step enzymatic process that occurs in the Endoplasmic Reticulum (ER) and Golgi apparatus.[1][11] It shares its initial biosynthetic pathway with heparan sulfate (B86663).[12]

The key stages are:

-

Chain Initiation: The process begins with the formation of a tetrasaccharide linkage region (GlcA-Gal-Gal-Xyl) attached to a serine residue of the core protein, serglycin.[11][13]

-

Chain Elongation: The polysaccharide backbone is elongated by the alternating addition of N-acetylglucosamine (GlcNAc) and glucuronic acid (GlcA) residues, a process catalyzed by exostosin (EXT) enzymes.[13][14]

-

Polymer Modification: As the chain elongates, it undergoes a series of critical modifications in the Golgi:

-

N-deacetylation/N-sulfation: The N-acetyl groups of GlcNAc residues are removed and replaced with sulfo groups by N-deacetylase/N-sulfotransferase (NDST) enzymes.[11][13]

-

Epimerization: Glucuronic acid (GlcA) residues are converted into their C5-epimer, iduronic acid (IdoA), by C5-epimerase.[14]

-

O-sulfation: Sulfo groups are added at various positions (C2 of IdoA, C6 and C3 of glucosamine) by specific O-sulfotransferases (OSTs). This extensive sulfation is characteristic of heparin and crucial for its high negative charge and anticoagulant activity.[11][14]

-

Experimental Protocols: Extraction and Purification

The commercial manufacturing of heparin is a multi-stage process designed to isolate and purify heparin from crude animal tissues. While specific industrial methods are often proprietary, the general workflow is well-established.[3][8]

Key Experimental Steps

-

Tissue Preparation and Proteolysis:

-

Methodology: The source tissue (e.g., porcine intestinal mucosa) is first minced. A proteolytic digestion is then performed using enzymes like subtilisin alkaline protease or trypsin.[8][15] This step is conducted under controlled pH and temperature (e.g., pH 11, 50-55°C) to break down the protein matrix and release the heparin-proteoglycan complexes.[8]

-

Objective: To liberate heparin from the mast cell granules and the serglycin core protein to which it is attached.

-

-

Heparin Capture via Anion-Exchange Chromatography:

-

Methodology: The resulting hydrolysate is filtered to remove solids. The filtrate, containing heparin and other biomolecules, is then passed through a column packed with a strong anion-exchange resin (e.g., Amberlite).[11] Heparin, being the most negatively charged biological molecule, binds tightly to the positively charged resin, while less charged impurities are washed away.

-

Objective: To selectively capture heparin from the complex biological mixture.

-

-

Elution and Precipitation:

-

Methodology: The bound heparin is eluted from the resin using a high-concentration salt solution (e.g., >2 M NaCl). The resulting high-salt eluate is then treated with an organic solvent, such as ethanol (B145695) or methanol, which reduces the solubility of heparin and causes it to precipitate out of the solution.[8]

-

Objective: To concentrate the heparin and separate it from the high-salt elution buffer.

-

-

Purification and Final Processing:

-

Methodology: The precipitated "crude" heparin is collected and subjected to further purification steps under cGMP (current Good Manufacturing Practice) conditions. These steps may include bleaching to decolorize the product, further precipitation cycles to remove residual impurities (like other glycosaminoglycans, nucleic acids, and proteins), and conversion to its sodium salt form.[11] The final product is rigorously tested for purity, potency, and the absence of contaminants.[15][16]

-

Objective: To produce Active Pharmaceutical Ingredient (API)-grade heparin that meets strict pharmacopeial standards.

-

Conclusion and Future Outlook

The biological sourcing of pharmaceutical heparin is dominated by porcine intestinal mucosa, with bovine and ovine tissues serving as important current and potential alternatives. Each source yields heparin with distinct structural and activity profiles, necessitating careful characterization and potency adjustment for clinical use.[6][10] The heavy reliance on a single animal source poses significant risks to the global supply chain, highlighted by past contamination crises and animal disease outbreaks.[17]

This vulnerability has spurred intensive research into alternative sourcing strategies. These include the development of bioengineered heparin produced in microbial or mammalian cell cultures and fully synthetic, chemoenzymatically produced heparins.[1][11][18] While these advanced methods are still largely in development and not yet economically viable for large-scale production, they represent the future of heparin manufacturing—a future that promises a safer, more consistent, and more secure supply of this indispensable medication.[4]

References

- 1. Heparin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Pharmacological Profiles of Various Bovine, Ovine, and Porcine Heparins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anticoagulant Activity of Heparins from Different Animal Sources are Driven by a Synergistic Combination of Physical-chemical Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bovine and porcine heparins: different drugs with similar effects on human haemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potency Adjusted Blended Heparin of Bovine, Ovine, and Porcine Heparin Exhibit Comparable Biologic Effects to Referenced Single-Sourced Porcine Heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Pharmacological Profiles of Various Bovine, Ovine, and Porcine Heparins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From Farm to Pharma: An Overview of Industrial Heparin Manufacturing Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. Bovine Mucosal Heparins Are Comparable to Porcine Mucosal Heparin at USP Potency Adjusted Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in the preparation and synthesis of heparin and related products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heparin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. KEGG PATHWAY: Glycosaminoglycan biosynthesis - heparan sulfate / heparin - Reference pathway [kegg.jp]

- 14. Engineering of routes to heparin and related polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative Analysis of Impurities in Unfractionated Heparin of Bovine Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. usp.org [usp.org]

- 17. Tools for the Quality Control of Pharmaceutical Heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Engineered heparins as new anticoagulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Complexity: A Technical Guide to the Heterogeneity of Unfractionated Heparin

For Researchers, Scientists, and Drug Development Professionals

Unfractionated heparin (UFH), a cornerstone of anticoagulant therapy for decades, is a complex biological drug substance characterized by significant structural and functional heterogeneity. This inherent variability arises from its natural origin, typically porcine intestinal mucosa or bovine lung, and the intricacies of its biosynthetic pathway. Understanding this heterogeneity is paramount for ensuring the quality, safety, and efficacy of UFH-based therapies. This in-depth technical guide provides a comprehensive overview of the multifaceted nature of UFH, detailing its structural diversity, the molecular basis of its anticoagulant activity, and the analytical methodologies employed for its characterization.

The Structural Mosaic of Unfractionated Heparin

Unfractionated heparin is not a single molecular entity but rather a polydisperse mixture of linear glycosaminoglycan chains. This heterogeneity manifests in several key aspects:

-

Molecular Weight and Size: UFH comprises a broad distribution of polysaccharide chains with molecular weights ranging from 3,000 to 30,000 Daltons (Da), with a mean of approximately 15,000 Da.[1] This wide range in chain length is a primary contributor to the variability in its biological activity.

-

Saccharide Composition: The fundamental building block of heparin is a repeating disaccharide unit. However, the exact composition of these units varies along the polysaccharide chain. The predominant disaccharide unit in porcine heparin consists of a 2-O-sulfated iduronic acid linked to a 6-O-sulfated, N-sulfated glucosamine.[2][3] Bovine intestinal heparin, in contrast, exhibits greater heterogeneity in the α-glucosamine unit, with a significant portion being 6-desulfated.[2][3]

-

Sulfation Patterns: The degree and position of sulfate (B86663) groups on the disaccharide units are critical for heparin's biological activity. Variations in the activity of sulfotransferases during biosynthesis lead to a diverse array of sulfation patterns. Porcine mucosal heparin generally has a higher degree of sulfation compared to bovine mucosal heparin.[4] Specifically, porcine heparin contains higher amounts of the trisulfated disaccharide (∆UA2S-GlcNS6S) compared to bovine heparin.[4]

This intrinsic structural variability has significant implications for the pharmacological properties of UFH preparations, influencing their anticoagulant potency and interactions with other biological molecules.

The Anticoagulant Symphony: Mechanism of Action

The primary anticoagulant effect of UFH is mediated through its interaction with antithrombin (AT), a serine protease inhibitor. This interaction is highly specific and dependent on a unique pentasaccharide sequence present on only about one-third of UFH chains.

Binding of this pentasaccharide to AT induces a conformational change in the inhibitor, dramatically accelerating its ability to inactivate key coagulation proteases, most notably thrombin (Factor IIa) and Factor Xa.

-

Inhibition of Factor Xa: The binding of the heparin pentasaccharide to AT is sufficient to potentiate the inhibition of Factor Xa.

-

Inhibition of Thrombin (Factor IIa): To inhibit thrombin, the heparin molecule must be of sufficient length (at least 18 saccharide units) to form a ternary bridge, binding simultaneously to both AT and thrombin. This requirement for a longer chain length contributes to the differential activity of UFH fractions.

The ratio of anti-Factor Xa to anti-Factor IIa activity is a critical parameter for characterizing heparin preparations and is typically close to 1:1 for UFH.[5]

Visualizing the Heterogeneity and Mechanism

To better illustrate these complex concepts, the following diagrams provide a visual representation of UFH's structural heterogeneity, its mechanism of anticoagulant action, and a typical experimental workflow for its characterization.

Caption: Structural heterogeneity of unfractionated heparin.

Caption: Anticoagulant mechanism of unfractionated heparin.

Caption: Experimental workflow for UFH characterization.

Quantitative Analysis of UFH Heterogeneity

The following tables summarize key quantitative data illustrating the heterogeneity of UFH from different sources.

Table 1: Molecular Weight Properties of Unfractionated Heparin from Different Animal Sources

| Source Organism | Tissue | Weight Average MW (kDa) | Number Average MW (kDa) | Polydispersity |

| Porcine | Intestinal Mucosa | 17.5 ± 0.72 | 14.6 ± 0.55 | 1.198 ± 0.025 |

| Bovine | Intestinal Mucosa | 20.1 ± 0.84 | 15.0 ± 0.53 | 1.338 ± 0.018 |

| Ovine | Intestinal Mucosa | ~18-21 | ~13-16 | ~1.3-1.4 |

Data compiled from multiple sources.[6][7] Values for ovine heparin are approximate based on available literature.

Table 2: Disaccharide Composition of Porcine and Bovine Intestinal Heparin

| Disaccharide Component | Porcine Intestinal Heparin (%) | Bovine Intestinal Heparin (%) |

| →4)-α-L-IdoA(2S)-(1→4)-α-D-GlcNS(6S)-(1→ (Trisulfated) | ~75-85 | ~60-64 |

| →4)-α-L-IdoA(2S)-(1→4)-α-D-GlcNS-(1→ | Lower | Higher (~36% 6-desulfated) |

| Other disaccharides | Variable | Variable |

Data compiled from multiple sources.[2][3][8] The percentages represent the relative abundance of the major disaccharide units.

Table 3: Anticoagulant Activity of Unfractionated Heparin from Different Sources

| Source Organism | Tissue | Anti-Xa Activity (U/mg) | Anti-IIa Activity (U/mg) | Anti-Xa / Anti-IIa Ratio |

| Porcine | Intestinal Mucosa | 184.6 ± 2.8 | 183.4 ± 1.7 | ~1.0 |

| Bovine | Intestinal Mucosa | 130-140 | 110-140 | Somewhat lower than porcine |

| Ovine | Intestinal Mucosa | 160-210 | 160-210 | Comparable to porcine |

Data compiled from multiple sources.[6][9] The activities are reported relative to USP standards.

Detailed Experimental Protocols

A critical aspect of managing UFH heterogeneity is the use of robust and well-defined analytical methods. The following sections provide detailed protocols for key experiments used in the characterization of UFH.

Protocol 1: Molecular Weight Determination by Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

This method determines the absolute molecular weight and molecular weight distribution of UFH without the need for column calibration with molecular weight standards.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system

-

Size Exclusion Chromatography (SEC) column (e.g., Shodex SB-804HQ) and guard column

-

Multi-Angle Light Scattering (MALS) detector (e.g., Wyatt miniDAWN TREOS)

-

Refractive Index (RI) detector (e.g., Wyatt Optilab rEX)

-

Mobile Phase: 0.1 M Ammonium Acetate

-

UFH sample

Procedure:

-

System Preparation:

-

Prepare the mobile phase and degas thoroughly.

-

Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on both the MALS and RI detectors.

-

-

Sample Preparation:

-

Dissolve the UFH sample in the mobile phase to a known concentration (e.g., 2-5 mg/mL).

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Data Acquisition:

-

Inject a defined volume of the prepared UFH sample (e.g., 100 µL) onto the equilibrated SEC column.

-

Collect data from both the MALS and RI detectors throughout the chromatographic run.

-

-

Data Analysis:

-

Use appropriate software (e.g., ASTRA software from Wyatt Technology) to process the collected data.

-

Determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) from the light scattering and refractive index signals.

-

Protocol 2: Polyacrylamide Gel Electrophoresis (PAGE) for Heparin Analysis

PAGE is a valuable technique for assessing the size distribution and purity of UFH preparations.

Materials:

-

Vertical electrophoresis apparatus

-

Glass plates, spacers, and combs

-

Power supply

-

Acrylamide (B121943)/Bis-acrylamide solution (e.g., 40% w/v, 29:1)

-

Resolving gel buffer (e.g., 1.5 M Tris-HCl, pH 8.8)

-

Stacking gel buffer (e.g., 0.5 M Tris-HCl, pH 6.8)

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

10% (w/v) Ammonium Persulfate (APS), freshly prepared

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Running buffer (e.g., Tris-Glycine-SDS buffer)

-

UFH sample

-

Loading buffer

-

Staining solution (e.g., Alcian Blue or a combined Alcian Blue/silver stain)

-

Destaining solution

Procedure:

-

Gel Casting:

-

Assemble the gel casting apparatus.

-

Prepare the resolving gel solution (e.g., 20% acrylamide for good resolution of heparin fragments) by mixing the acrylamide/bis-acrylamide solution, resolving gel buffer, SDS, and water.

-

Initiate polymerization by adding APS and TEMED, and immediately pour the solution between the glass plates, leaving space for the stacking gel.

-

Overlay with water or isopropanol (B130326) and allow to polymerize for at least 30 minutes.

-

Pour off the overlay and prepare the stacking gel (e.g., 5% acrylamide). Pour it on top of the resolving gel and insert the comb. Allow to polymerize for at least 30 minutes.

-

-

Sample Preparation and Loading:

-

Mix the UFH sample with loading buffer. Heating is generally not required for heparin samples.

-

Load the samples into the wells of the polymerized gel.

-

-

Electrophoresis:

-

Place the gel in the electrophoresis tank and fill the inner and outer chambers with running buffer.

-

Connect the power supply and run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

-

-

Staining and Destaining:

-

Carefully remove the gel from the glass plates.

-

For Alcian Blue staining, incubate the gel in the staining solution for 30-60 minutes.[10]

-

Destain the gel with an appropriate destaining solution until the background is clear and the heparin bands are visible.

-

For enhanced sensitivity, a combined Alcian Blue and silver staining protocol can be used.[10][11]

-

Protocol 3: Chromogenic Anti-Factor Xa and Anti-Factor IIa Assays

These assays quantify the anticoagulant activity of UFH by measuring its ability to potentiate the AT-mediated inhibition of Factor Xa and Factor IIa.

Materials:

-

Microplate reader with a 405 nm filter

-

37°C incubator

-

UFH sample and standard

-

Antithrombin (AT)

-

Factor Xa or Factor IIa (Thrombin)

-

Chromogenic substrate specific for Factor Xa (e.g., S-2222) or Factor IIa (e.g., S-2238)

-

Assay buffer (e.g., Tris-based buffer, pH 7.4-8.4)

-

Stopping reagent (e.g., 2% acetic acid)

Procedure (General Principle):

-

Standard and Sample Preparation:

-

Prepare a series of dilutions of the UFH standard and the UFH sample in the assay buffer.

-

-

Reaction Incubation:

-

In a microplate well, mix the UFH standard or sample dilution with a known concentration of AT.

-

Incubate the mixture at 37°C for a defined period (e.g., 1-5 minutes) to allow the formation of the heparin-AT complex.

-

Add a known amount of Factor Xa or Factor IIa to the wells and incubate at 37°C for a precise time (e.g., 30-120 seconds).

-

-

Chromogenic Reaction:

-

Add the corresponding chromogenic substrate to each well. The residual active Factor Xa or IIa will cleave the substrate, releasing a colored product (p-nitroaniline).

-

Allow the color to develop for a specific time (e.g., 2-5 minutes).

-

-

Stopping the Reaction and Measurement:

-

Stop the reaction by adding the stopping reagent.

-

Measure the absorbance of each well at 405 nm using the microplate reader.

-

-

Calculation:

-

The absorbance is inversely proportional to the heparin activity.

-

Construct a standard curve by plotting the absorbance versus the concentration of the UFH standard.

-

Determine the activity of the UFH sample by interpolating its absorbance value on the standard curve.

-

Conclusion

The heterogeneity of unfractionated heparin is a defining characteristic that profoundly influences its clinical use. A thorough understanding of its variability in molecular weight, saccharide composition, and sulfation patterns is essential for drug development professionals and researchers. The application of robust analytical techniques, such as SEC-MALS, PAGE, and chromogenic activity assays, is critical for the comprehensive characterization of UFH preparations. By embracing the complexity of this vital medication, the scientific community can continue to ensure its safe and effective application in the prevention and treatment of thromboembolic disorders.

References

- 1. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Sience -GLOBAL- [mblbio.com]

- 2. Bovine and porcine heparins: different drugs with similar effects on human haemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heparins from porcine and bovine intestinal mucosa: Are they similar drugs?: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Heterogeneity of unfractionated heparins studied in connection with species, source, and production processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biotoxik.it [biotoxik.it]

- 6. Bovine Mucosal Heparins Are Comparable to Porcine Mucosal Heparin at USP Potency Adjusted Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticoagulant Activity of Heparins from Different Animal Sources are Driven by a Synergistic Combination of Physical-chemical Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Video: Detection of Glycosaminoglycans by Polyacrylamide Gel Electrophoresis and Silver Staining [jove.com]

- 11. Combined alcian blue and silver staining of glycosaminoglycans in polyacrylamide gels: application to electrophoretic analysis of molecular weight distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Anticoagulation: A Technical Guide to the Role of the Pentasaccharide Sequence in Heparin's Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heparin's efficacy as an anticoagulant is fundamentally linked to a specific, high-affinity pentasaccharide sequence within its polysaccharide chains. This sequence serves as the primary binding site for antithrombin III (ATIII), a crucial inhibitor in the coagulation cascade. The binding of the pentasaccharide to ATIII induces a conformational change in the serpin, dramatically accelerating its inhibition of key coagulation proteases, most notably Factor Xa (FXa). This targeted amplification of ATIII's natural inhibitory function forms the cornerstone of heparin's therapeutic effect. This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative interactions, and experimental methodologies central to understanding the pivotal role of this pentasaccharide sequence.

Mechanism of Action: A Tale of Two Conformations

The anticoagulant activity of the heparin pentasaccharide is not a direct action on coagulation factors but rather a potentiation of a natural inhibitory pathway. The core mechanism involves a sophisticated interplay between the pentasaccharide, antithrombin III (ATIII), and Factor Xa (FXa).

Heparin, a heterogeneous mixture of sulfated glycosaminoglycans, contains a unique pentasaccharide sequence that is the minimal structural unit required for high-affinity binding to ATIII[1][2]. This binding is highly specific and drives a critical conformational change in ATIII[1][3][4]. In its native state, the reactive center loop of ATIII is partially inserted into the main body of the protein, rendering it a relatively slow inhibitor of its target proteases[1].

Upon binding of the pentasaccharide, ATIII undergoes a conformational activation. This change involves the expulsion of the reactive center loop, making it more accessible to target proteases like Factor Xa[1]. This activated ATIII-pentasaccharide complex then serves as a highly efficient inhibitor of FXa. The pentasaccharide itself does not directly interact with Factor Xa; its role is purely allosteric in activating ATIII[5][6]. This allosteric activation enhances the rate of Factor Xa inhibition by approximately 300- to 1000-fold[1][7][8].

The synthetic analogue of the pentasaccharide, fondaparinux, exemplifies this mechanism. It is a selective inhibitor of Factor Xa, as it mediates its entire anticoagulant effect through this ATIII-dependent allosteric activation[5][7][9]. Unlike unfractionated heparin, the pentasaccharide sequence alone is not long enough to form a ternary bridge between ATIII and thrombin (Factor IIa), thus its inhibitory activity is highly specific for Factor Xa[6].

Signaling Pathway of Pentasaccharide-Mediated Anticoagulation

Quantitative Analysis of Pentasaccharide-Antithrombin Interaction

The interaction between the heparin pentasaccharide and ATIII has been extensively studied using various biophysical techniques. The data reveal a high-affinity interaction, which is critical for its biological function.

| Parameter | Value | Method | Comments | Reference |

| Binding Affinity (KD) | ||||

| Synthetic Pentasaccharide | 36 ± 11 nM | Fluorescence Spectroscopy | Measurement at physiological ionic strength (I 0.15). | [10] |

| Fondaparinux | 28 nM | Chromogenic Assay | Determined in human plasma. | [11] |

| Fondaparinux | 32 nM | Chromogenic Assay | Determined with purified ATIII. | [11] |

| High-Affinity Pentasaccharide | ~1 nM | Fluorescence Titration | A synthetic variant with higher affinity than the natural sequence. | [3] |

| Low-Affinity Pentasaccharides | 2.7 to 2600 nM | Factor Xa Inactivation Assay | A range of values for various structural analogues. | [12][13] |

| Kinetics | ||||

| Association Rate (kon) | 520-700 s-1 (for conformational change) | Stopped-flow Fluorescence | Represents the rate of the conformational change following initial binding. | [10] |

| Dissociation Rate (koff) | ~1 s-1 | Stopped-flow Fluorescence | For the pentasaccharide. | [10] |

| Inhibitory Activity | ||||

| Factor Xa Inhibition Enhancement | ~270-fold | Kinetic Assays | Maximal enhancement by the pentasaccharide at saturating concentrations. | [10] |

| Thrombin Generation IC50 (Fondaparinux) | 0.69 ± 0.03 µg/ml | Thrombin Generation Assay | In an activated monocyte cell model. | [14] |

| Thrombin Generation IC50 (Fondaparinux) | 0.22 ± 0.02 µg/ml | Thrombin Generation Assay | In a cell-free model. | [14] |

Experimental Protocols

A variety of experimental techniques are employed to characterize the interaction between the heparin pentasaccharide and ATIII, and to quantify its anticoagulant activity.

Chromogenic Anti-Factor Xa Assay

This is the most common method for measuring the activity of heparin and its derivatives that act via ATIII-mediated Factor Xa inhibition.

Principle: The assay measures the residual activity of a known amount of Factor Xa after it has been incubated with a plasma sample containing the pentasaccharide and ATIII. The pentasaccharide in the sample binds to ATIII, forming a complex that inhibits Factor Xa. The remaining, uninhibited Factor Xa cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline), which is measured spectrophotometrically. The amount of color produced is inversely proportional to the concentration of the pentasaccharide in the sample[8][9][15][16].

Detailed Methodology:

-

Sample Preparation: Patient plasma (platelet-poor) is prepared by centrifuging citrated whole blood.

-

Reagent Preparation:

-

Buffer: A Tris-based buffer at pH 8.4 is commonly used[17].

-

Antithrombin (ATIII): If not relying on endogenous plasma ATIII, a solution of purified human ATIII is prepared.

-

Factor Xa: A solution of purified bovine Factor Xa of a known concentration is prepared.

-

Chromogenic Substrate: A synthetic peptide substrate for Factor Xa linked to p-nitroaniline is dissolved in buffer.

-

-

Assay Procedure (Manual Method): a. A defined volume of the plasma sample or standard is added to a reaction tube. b. A known excess of ATIII (if not using endogenous) is added and incubated to allow for complex formation with the pentasaccharide. c. A known excess of Factor Xa is then added and incubated for a precise time (e.g., 30-120 seconds) at 37°C to allow for inhibition by the pentasaccharide-ATIII complex. d. The chromogenic substrate is added, and the reaction is allowed to proceed for a specific duration (e.g., 120-180 seconds) at 37°C. e. The reaction is stopped by adding an acid (e.g., citric acid or acetic acid)[17]. f. The absorbance of the released p-nitroaniline is measured at 405 nm.

-

Data Analysis: A standard curve is generated using known concentrations of a pentasaccharide standard (e.g., fondaparinux). The concentration of the pentasaccharide in the unknown sample is determined by interpolation from this standard curve.

Experimental Workflow for Chromogenic Anti-Factor Xa Assay

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time. In the context of the pentasaccharide-ATIII interaction, one molecule (e.g., biotinylated heparin or pentasaccharide) is immobilized on a sensor chip surface, and the other molecule (e.g., ATIII) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of plasmon-exciting light.

Detailed Methodology:

-

Sensor Chip Preparation: A sensor chip (e.g., a streptavidin-coated chip) is used.

-

Ligand Immobilization: A biotinylated version of the heparin pentasaccharide is injected over the streptavidin surface, leading to its capture and immobilization.

-

Analyte Injection: A solution containing ATIII at various concentrations is injected over the immobilized pentasaccharide surface. The association of ATIII with the pentasaccharide is monitored in real-time.

-

Dissociation Phase: A buffer is flowed over the surface, and the dissociation of the ATIII from the pentasaccharide is monitored.

-

Regeneration: The sensor surface is regenerated by injecting a solution (e.g., a high salt concentration buffer) to remove the bound ATIII, preparing the surface for the next injection.

-

Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to kinetic models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. It is a powerful technique for determining the thermodynamic parameters of an interaction, including the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Detailed Methodology:

-

Sample Preparation: Solutions of the pentasaccharide and ATIII are prepared in the same buffer to minimize heats of dilution.

-

ITC Experiment: a. The sample cell of the calorimeter is filled with a solution of ATIII. b. The injection syringe is filled with a more concentrated solution of the pentasaccharide. c. Small aliquots of the pentasaccharide solution are injected into the ATIII solution at regular intervals. d. The heat change associated with each injection is measured.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of the pentasaccharide to ATIII. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters (KD, n, ΔH).

Structural Insights and Future Directions

The precise three-dimensional structure of the pentasaccharide-ATIII complex has been elucidated through X-ray crystallography and NMR spectroscopy. These studies have revealed the critical sulfate (B86663) and carboxyl groups on the pentasaccharide that are essential for high-affinity binding to a specific positively charged region on ATIII.